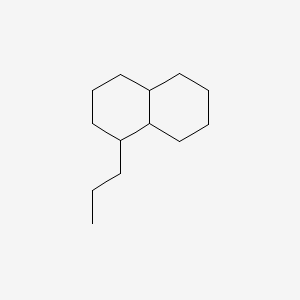

1-propyl-decahydronaphthalene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-propyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXIFRGJVIZERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC2C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919430 | |

| Record name | 1-Propyldecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91972-45-1 | |

| Record name | alpha-n-Propyldecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091972451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyldecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Propyl Decahydronaphthalene and Analogues

Direct Alkylation Approaches to Decahydronaphthalene (B1670005) Skeletons

Direct alkylation methods introduce the propyl group onto the decalin framework. These approaches are advantageous for their straightforward nature, though they can sometimes be limited by issues of selectivity and reactivity.

Catalytic Alkylation Reactions on Decalin

Catalytic alkylation, particularly Friedel-Crafts type reactions, represents a classical approach to forming carbon-carbon bonds on cyclic systems. masterorganicchemistry.com In the context of decalin, this involves reacting the saturated hydrocarbon with a propylating agent in the presence of a catalyst.

Research Findings:

Catalysts : Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are traditional catalysts for Friedel-Crafts alkylation. acs.orgchemtube3d.com More contemporary approaches utilize solid acid catalysts like zeolites or ionic liquids to enhance efficiency and recyclability, and to minimize environmental impact. acs.orgresearchgate.net For instance, ionic liquids have been shown to be effective catalysts for the alkylation of aromatic compounds and could be applied to saturated systems like decalin. acs.org

Reaction Conditions : The reaction typically involves treating decalin with a propyl halide (e.g., 1-chloropropane (B146392) or 1-bromopropane) or propene in the presence of the catalyst. The reaction temperature and pressure can be optimized to improve the yield and selectivity of 1-propyl-decahydronaphthalene. masterorganicchemistry.comacs.org

Isomer Reactivity : Studies on the alkylation of naphthalene (B1677914) with decalin have revealed that cis-decalin exhibits significantly higher reactivity than trans-decalin. acs.org This difference is attributed to the structural variations between the two isomers. This suggests that the stereochemistry of the starting decalin can have a profound impact on the outcome of the alkylation reaction. acs.org

Table 1: Comparison of Catalysts for Alkylation Reactions

| Catalyst Type | Examples | Advantages | Disadvantages |

| Lewis Acids | AlCl₃, FeCl₃ | High reactivity | Can cause rearrangements, corrosive, environmental concerns |

| Zeolites | ZSM-5 | Shape selective, reusable | Can be deactivated by coking |

| Ionic Liquids | Et₃NHCl-AlCl₃ | Mild conditions, recyclable, low corrosion | Can be expensive, may require specific handling |

Grignard Reactions with Halogenated Decalins

Grignard reagents offer a powerful method for forming carbon-carbon bonds by reacting an organomagnesium halide with an electrophile. wikipedia.org In this approach, a halogenated decalin is reacted with a propyl Grignard reagent to yield this compound.

Research Findings:

Reagent Preparation : The synthesis begins with the preparation of a halogenated decalin, such as 1-chlorodecalin or 1-bromodecalin. The Grignard reagent, propylmagnesium bromide (CH₃CH₂CH₂MgBr), is prepared separately by reacting 1-bromopropane (B46711) with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

Coupling Reaction : The propyl Grignard reagent is then added to the halogenated decalin. The nucleophilic propyl group attacks the electrophilic carbon of the carbon-halogen bond, displacing the halide and forming the desired this compound. wikipedia.org Studies have been conducted on the reaction of chlorodecalins with ethylmagnesium bromide to produce ethyldecalin, demonstrating the feasibility of this route for alkylation. cdnsciencepub.com

Stereochemistry : The stereochemistry of the starting halogenated decalin can influence the stereochemical outcome of the product. For instance, the reaction of the two racemic forms of trans-2-chlorodecalin with ethylmagnesium bromide resulted in the formation of two corresponding racemates of trans-2-ethyldecalin. cdnsciencepub.com

Indirect Synthetic Routes and Precursor Transformations

Indirect routes involve the synthesis of a precursor molecule that is subsequently converted to this compound. These methods often provide greater control over the final structure and stereochemistry.

Hydrogenation of Propylnaphthalene Derivatives

One of the most common indirect methods is the catalytic hydrogenation of a corresponding propylnaphthalene. This approach leverages the readily available naphthalene core, which can be alkylated and then fully saturated.

Research Findings:

Alkylation of Naphthalene : The synthesis starts with the Friedel-Crafts alkylation of naphthalene with a propylating agent to form propylnaphthalene. Nitration of naphthalene occurs predominantly at the 1-position, and similar selectivity can be expected for alkylation under kinetic control. uomustansiriyah.edu.iq

Catalytic Hydrogenation : The resulting propylnaphthalene is then subjected to catalytic hydrogenation to saturate both aromatic rings. This process typically requires high pressure and temperature, along with a suitable catalyst. google.comdrugfuture.com

Catalyst Systems : A variety of catalysts can be employed for the hydrogenation of naphthalene derivatives, including noble metals like platinum and palladium, as well as nickel-based catalysts. drugfuture.combham.ac.uk For example, a nickel-based catalyst containing ZSM-5 molecular sieve has been shown to be effective for the hydrogenation of naphthalene to decahydronaphthalene. google.com The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting decalin ring junction (cis or trans). drugfuture.com

Table 2: Hydrogenation Conditions for Naphthalene Derivatives

| Catalyst | Support | Temperature (°C) | Pressure (atm) | Product | Reference |

| Platinum | - | 25 | 130 | 77% cis-Decalin, 23% trans-Decalin | drugfuture.com |

| Raney Nickel W-7 | - | 100 | 110 | Decalindiol from Naphthalene-1,5-diol | mdpi.com |

| Nickel-based | ZSM-5/SiO₂ | 120 - 320 | 0.2 - 10.0 MPa | Decahydronaphthalene | google.com |

| Ru-Sn | Al-HMS-γ-Al₂O₃ | 300 - 360 | 60 | Tetralin, Alkyl-aromatics | researchgate.net |

Oligomerization and Rearrangement of Cyclopentene Followed by Hydrogenation

This pathway involves building the decalin skeleton from smaller cyclic units. Cyclopentene, which can be derived from biomass, serves as a key building block. researchgate.net

Research Findings:

Cyclopentene Dimerization : The process begins with the dimerization or oligomerization of cyclopentene. This reaction can be catalyzed by solid acid catalysts like Amberlyst-36 resin. researchgate.netresearchgate.net The dimerization leads to the formation of dicyclopentadiene (B1670491) and other C10 polycycloalkenes.

Rearrangement and Hydrogenation : The resulting C10 and C15 polycycloalkenes undergo rearrangement and are subsequently hydrogenated to yield a mixture of polycycloalkanes, with decalin being a major component. researchgate.netresearchgate.net One study achieved a 77% selectivity for decalin from the hydrogenation of C10 and C15 polycycloalkenes. researchgate.net The final mixture of alkylated decalins can be used as a high-density fuel component. researchgate.net

Intramolecular Diels-Alder Reactions for Decalin Scaffold Construction

The intramolecular Diels-Alder (IMDA) reaction is a powerful and elegant strategy for the stereocontrolled synthesis of polycyclic systems, including the decalin scaffold. nih.govwikipedia.org This method involves a [4+2] cycloaddition where the diene and dienophile are part of the same molecule. wikipedia.org

Research Findings:

Precursor Design : The success of the IMDA reaction relies on the careful design of a linear precursor containing both a diene and a dienophile, connected by a suitable tether. The nature of the tether and the substituents on the diene and dienophile influence the stereochemical outcome of the reaction. nih.govrsc.org

Stereoselectivity : IMDA reactions are known for their high stereoselectivity, often leading to the formation of specific isomers of the decalin ring system. nih.govresearchgate.net For example, studies on nitroalkene dienophiles have shown the stereoselective formation of trans-fused decalin products. nih.gov The use of Lewis acids can also influence the stereochemistry, with thermal reactions sometimes favoring exo products and Lewis acid-promoted reactions favoring endo products. rsc.org

Applications : This methodology has been widely used in the total synthesis of complex natural products that contain a decalin core. wikipedia.orgrsc.org While not a direct synthesis of this compound, the functional groups incorporated into the decalin skeleton via IMDA can be subsequently manipulated to install the propyl group.

Michael Addition and Ring Closure Processes for Decalin Analogues

A powerful strategy for constructing the decalin ring system involves a sequence of Michael additions followed by a ring-closing reaction. This approach, often termed a Michael-Michael Ring Closure (MIMIRC) or a domino reaction, allows for the formation of multiple carbon-carbon bonds in a single, highly controlled process. nih.govuniroma1.itresearchgate.net

The reaction between a cycloalkanone enolate and an α,β-unsaturated carbonyl compound, like methyl acrylate, can initiate a cascade process. nih.gov This begins with the initial Michael addition of the enolate to the activated alkene. The resulting intermediate can then undergo an intramolecular Michael addition, effectively closing the second ring of the decalin system. This synthetic protocol is a practical alternative for generating decalin and hydrindane derivatives with significant structural diversity. researchgate.net

A variety of decalin and hydrindane derivatives have been prepared with yields ranging from 11% to 91% through this cascade reaction of cyclohexanone (B45756) or cyclopentanone (B42830) enolates with methyl acrylate. nih.gov The reaction typically proceeds by forming the lithium enolate of the cycloalkanone at low temperatures (e.g., -78 °C) in an anhydrous solvent like THF, followed by the addition of the Michael acceptor. nih.gov

Another variation involves a sequential organocatalytic Michael-domino Michael/aldol (B89426) reaction sequence. For instance, the reaction of cyclohexanone, nitrostyrenes, and 3-alkylideneoxindoles can be catalyzed by a combination of a pyrrolidine-based organocatalyst and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). uniroma1.itacs.org This sequence generates highly functionalized spiro-decalin oxindoles with excellent stereoselectivity (>99:1 dr) by forming five contiguous stereocenters. uniroma1.itacs.org The process often involves the initial isolation of the first Michael adduct to better control the subsequent domino reaction pathway. uniroma1.itacs.org

The mechanism can sometimes be ambiguous, potentially proceeding through a sequential double Michael addition or a concerted [4+2] Diels-Alder cycloaddition pathway. cdnsciencepub.com The polarity of the solvent can play a crucial role in determining the dominant pathway. Polar solvents like acetonitrile (B52724) tend to favor the double Michael addition mechanism, whereas less polar solvents may favor a cycloaddition. cdnsciencepub.com For example, the cesium carbonate-catalyzed reaction between 2-carbomethoxy-2-cyclohexenone and a substituted Nazarov reagent in acetonitrile proceeds via a double Michael addition. cdnsciencepub.com

Table 1: Synthesis of Decalin Derivatives via Michael Addition and Ring Closure

| Entry | Reactants | Catalyst/Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| 1 | Cyclohexanone Enolate + Methyl Acrylate | LDA | THF | 11-91% | nih.gov |

| 2 | Cyclohexanone + Nitrostyrene + 3-Alkylideneoxindole | L-proline / DBU | MeOH | 6% (initial) | uniroma1.it |

Stereoselective Synthesis Strategies for Alkylated Decalins

Achieving stereocontrol in the synthesis of substituted decalins is of paramount importance for accessing specific isomers, particularly those found in biologically active natural products. cdnsciencepub.com Strategies often focus on controlling the relative stereochemistry of the ring junction (cis or trans) and the orientation of substituents on the bicyclic core.

Cis-Decalins: Base-catalyzed cycloadditions are a highly stereoselective method for producing cis-fused decalins. cdnsciencepub.com The reaction between substituted Nazarov reagents and 2-carbomethoxy-2-cyclohexenone, for instance, yields cis-decalin products with high stereoselectivity. cdnsciencepub.comresearchgate.net Depending on the substituents, this method can afford either cis,cis- or cis,trans-decalins. cdnsciencepub.com The Diels-Alder reaction offers another route to cis-decalin systems and can introduce up to four new asymmetric centers in a single step. cdnsciencepub.com

Trans-Decalins: The stereoselective synthesis of trans-decalins can be accomplished through intramolecular ene reactions. wiley.comsci-hub.ru For example, starting from (R)-citronellal and dimethyl malonate, a sequence involving a Knoevenagel condensation and a subsequent intramolecular ene reaction can produce the trans-decalin core. wiley.com A catalyst system of iron(III) chloride on alumina (B75360) has been shown to provide high yields and excellent selectivities in this ene reaction. wiley.com Another approach involves the Norrish-Yang photocyclization of trans-decalin-substituted-2,3-butanediones, which can diastereoselectively produce trans-decalin-based spirocarbocycles. acs.org Computational studies suggest that this high diastereoselectivity is influenced by the conformation of key intermediates and the formation of intramolecular hydrogen bonds. acs.org The preparation of monoalkyl derivatives of trans-decalin has also been achieved via the reaction of the corresponding chlorodecalins with Grignard reagents like ethylmagnesium bromide. cdnsciencepub.com

Organocatalysis for Stereocontrol: Asymmetric organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules. uniroma1.it A sequential organocatalytic protocol using a pyrrolidine-based catalyst can produce polyfunctionalized spiro-decalin oxindoles with excellent enantioselectivity (up to 92% ee) and diastereoselectivity (>99:1 dr). uniroma1.itacs.org Similarly, the use of a prolinamide catalyst in the cyclization of 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione (the Wieland-Miescher ketone) provides access to enantioenriched trans-decalin precursors. acs.org

Table 2: Stereoselective Synthesis of Decalin Derivatives

| Method | Key Reagents/Catalyst | Target Stereochemistry | Stereoselectivity | Reference |

|---|---|---|---|---|

| Base-Catalyzed Cycloaddition | Nazarov Reagent, Cs₂CO₃ | cis-Decalin | Highly stereoselective | cdnsciencepub.com |

| Intramolecular Ene Reaction | FeCl₃ on Al₂O₃ | trans-Decalin | High selectivity | wiley.com |

| Norrish-Yang Photocyclization | Daylight | trans-Decalin Spirocycle | High diastereoselectivity | acs.org |

| Sequential Organocatalysis | Pyrrolidine-based catalyst, DBU | Spiro-Decalin Oxindole | >99:1 dr, up to 92% ee | uniroma1.itacs.org |

Functionalization of Saturated Bicyclic Hydrocarbons

While the construction of the decalin skeleton is a primary objective, the subsequent functionalization of the saturated bicyclic hydrocarbon framework is equally important for introducing chemical handles for further modification. Saturated hydrocarbons are generally inert, making their selective functionalization a significant chemical challenge. metu.edu.trmetu.edu.tr

One established method for functionalizing saturated systems is halogenation. metu.edu.trmetu.edu.tr High-temperature bromination, for example, can be used to introduce bromine atoms onto saturated bicyclic hydrocarbons like octahydropentalene and octahydro-1H-indene. metu.edu.trmetu.edu.tr This process provides useful synthetic intermediates that can undergo further chemical transformations. metu.edu.trmetu.edu.tr

More modern methods leverage advances in catalysis to achieve C-H bond functionalization under milder conditions. A notable example is the use of photoredox/nickel dual catalysis to achieve a sequential C–O decarboxylative vinylation/C–H arylation of cyclic alcohol derivatives. rsc.org This protocol allows for the efficient and site-selective installation of both vinyl and aryl groups onto a saturated cyclic hydrocarbon in a single operation. rsc.org The process involves a multicomponent radical cascade, demonstrating a powerful strategy for accessing densely functionalized saturated ring systems from simple starting materials under redox-neutral conditions. rsc.org This synergistic approach is compatible with a wide range of functional groups on the starting materials, including various terminal alkynes and (hetero)aryl halides. rsc.org

The development of organometallic reagents has also provided pathways for functionalizing bicyclic systems. rsc.orgresearchgate.net Strategies involving directed metalation, halogen/metal exchange, or oxidative metal insertion can generate organolithium, organomagnesium, or organozinc species from the hydrocarbon scaffold. These intermediates can then react with various electrophiles to introduce a wide array of functional groups. rsc.org

Stereochemical Investigations and Conformational Analysis of 1 Propyl Decahydronaphthalene

Isomerism in Decahydronaphthalene (B1670005) Derivatives (e.g., cis/trans)

Decahydronaphthalene, commonly known as decalin, is a bicyclic alkane that exists as two principal stereoisomers: cis-decalin and trans-decalin. masterorganicchemistry.comnih.govlibretexts.org This isomerism arises from the way the two six-membered rings are fused. In cis-decalin, the hydrogen atoms at the bridgehead carbons (C-4a and C-8a) are on the same side of the molecule, resulting from an axial-equatorial ring fusion. libretexts.org In contrast, trans-decalin has these hydrogens on opposite sides, a consequence of an equatorial-equatorial fusion. libretexts.org

These two isomers are not interconvertible without breaking and reforming carbon-carbon bonds. libretexts.org The trans-isomer is generally more stable than the cis-isomer by approximately 2 kcal/mol, primarily due to unfavorable non-bonded interactions within the concave region of the cis-isomer. libretexts.org The preparation of decalin derivatives often involves the hydrogenation of naphthalene (B1677914) or its derivatives, which can yield different ratios of cis and trans isomers depending on the reaction conditions. cdnsciencepub.comgoogle.com For instance, the hydrogenation of tetralin can be controlled to produce a product rich in the cis-isomer. google.com

The introduction of a substituent, such as a propyl group at the C-1 position, further increases the number of possible stereoisomers. For 1-propyl-decahydronaphthalene, both the cis and trans decalin skeletons can exist, and each of these can have the propyl group in different spatial orientations, leading to a variety of diastereomers and enantiomers. The study of these isomers is crucial as their stereochemistry significantly influences their physical and chemical properties. nih.govrsc.org

| Property | cis-Decalin | trans-Decalin |

|---|---|---|

| Ring Fusion | Axial-Equatorial | Equatorial-Equatorial |

| Bridgehead Hydrogens | Same side | Opposite sides |

| Relative Stability | Less stable | More stable (~2 kcal/mol) libretexts.org |

| Conformational Flexibility | Flexible (can undergo ring flip) libretexts.org | Rigid (conformationally locked) masterorganicchemistry.comlibretexts.org |

Conformational Analysis of Propyl-substituted Decalin Systems

The conformational analysis of propyl-substituted decalin systems is complex due to the interplay between the conformation of the decalin ring system and the orientation of the propyl group. The decalin framework itself is based on two fused cyclohexane (B81311) rings, which preferentially adopt chair conformations. libretexts.org

In trans-decalin, the two chair conformations are rigidly fused, preventing ring flipping. masterorganicchemistry.comlibretexts.org Consequently, a substituent like a propyl group at the 1-position is locked into either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions.

In contrast, cis-decalin is conformationally mobile and can undergo a ring flip, where both rings simultaneously invert. libretexts.org This allows a substituent at the 1-position to interconvert between axial and equatorial orientations. The equilibrium between these conformers will depend on the steric strain associated with each. An equatorial propyl group is generally favored to minimize steric hindrance. The presence of a bulky substituent can significantly influence the conformational equilibrium of the entire molecule. youtube.com

Stereochemical Elucidation of Decalin Derivatives through Spectroscopic Methods

The stereochemistry of decalin derivatives, including this compound, is commonly elucidated using a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

1D and 2D NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each nucleus. nih.govresearchgate.net Chemical shifts, coupling constants (J-values), and integration in ¹H NMR spectra help to determine the connectivity and relative stereochemistry of the molecule. nih.govpressbooks.pub For instance, the magnitude of vicinal coupling constants can help distinguish between axial and equatorial protons. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for establishing the complete stereostructure. nih.govresearchgate.netrsc.org NOESY experiments are particularly useful for determining through-space proximities of atoms, which can reveal the cis or trans nature of the ring fusion and the orientation of substituents. nih.govresearchgate.net

Gas Chromatography (GC): Gas chromatography is a key technique for separating isomers of decalin and its derivatives. nih.govasianpubs.org Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a mass spectrometer (MS) provides enhanced resolution, allowing for the separation and identification of complex mixtures of isomers that are often difficult to resolve with conventional GC methods. nih.govrsc.orgnih.gov The retention times of different isomers on a GC column are influenced by their boiling points and polarities, which in turn are dependent on their stereochemistry.

Other Spectroscopic Methods:

Mass Spectrometry (MS): While MS alone cannot typically distinguish between stereoisomers, the fragmentation patterns observed in GC-MS can sometimes provide clues to the structure of the isomers. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in a molecule. While not as powerful as NMR for detailed stereochemical analysis, it can be used to confirm the presence of certain structural features. mdpi.com

Electronic Circular Dichroism (ECD): For chiral decalin derivatives, ECD spectroscopy can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations. nih.govrsc.org

| Technique | Information Provided | Application to Decalin Derivatives |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants, integration. pressbooks.pub | Distinguishes axial/equatorial protons, determines relative stereochemistry. nih.gov |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Confirms the carbon skeleton and presence of isomers. acs.org |

| 2D NMR (COSY, HMBC, NOESY) | Connectivity and through-space interactions. nih.govrsc.org | Elucidates cis/trans fusion and substituent orientation. nih.govresearchgate.net |

| Gas Chromatography (GC) | Separation of isomers based on boiling point and polarity. asianpubs.org | Separates and quantifies different stereoisomers of this compound. nih.govnih.gov |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. mdpi.com | Identification of compounds when coupled with GC. mdpi.com |

Impact of Stereoisomerism on Reactivity and Selectivity in Chemical Transformations

The stereochemistry of this compound and other decalin derivatives has a profound impact on their chemical reactivity and the stereoselectivity of their reactions. The rigid conformation of the trans-decalin system and the more flexible nature of the cis-decalin system lead to different chemical behaviors. masterorganicchemistry.comlibretexts.org

Steric Hindrance: The spatial arrangement of atoms in a particular stereoisomer can dictate the accessibility of reactive sites. For example, in a cis-decalin derivative, one face of the molecule is often more sterically hindered than the other. masterorganicchemistry.com This can lead to a high degree of stereoselectivity in reactions such as epoxidations or hydrogenations, where the reagent will preferentially attack from the less hindered face. masterorganicchemistry.com

Reaction Rates: The rate of a reaction can be significantly influenced by the stereochemistry of the starting material. For instance, it is known that the cis-isomer of decalin can be oxidized at a much faster rate than the trans-isomer. google.com This difference in reactivity is attributed to the different conformations and steric environments of the C-H bonds in the two isomers.

Product Distribution: In reactions that generate new stereocenters, the stereochemistry of the starting decalin derivative can control the stereochemical outcome of the product. nih.govresearchgate.net For example, in the Michael-Michael ring closure (MIMIRC) reaction to form decalin derivatives, the stereochemistry of the starting enolate can influence the relative stereochemistry of the newly formed stereocenters in the product. nih.gov Similarly, in intramolecular Diels-Alder reactions to form decalin skeletons, the stereochemistry of the starting polyene can determine the stereoselectivity of the cyclization. researchgate.net

When a reaction proceeds through an intermediate, the stereochemical integrity of the starting material may be retained, inverted, or lost, leading to a racemic mixture. lumenlearning.com The specific reaction mechanism (e.g., SN1 vs. SN2) will determine the stereochemical fate of the molecule. lumenlearning.com

Reaction Mechanisms and Catalysis Pertaining to Alkylated Decalins

Catalytic Hydrogenation Processes for Decalin Synthesis

Decalin, or decahydronaphthalene (B1670005), is most commonly synthesized through the complete hydrogenation of naphthalene (B1677914). This process is typically a two-step reaction where naphthalene is first hydrogenated to an intermediate, tetralin (tetrahydronaphthalene), which is then further hydrogenated to decalin. acs.orgmdpi.com The reaction pathway can be summarized as: Naphthalene → Tetralin → Decalin. mdpi.com

The choice of catalyst and reaction conditions significantly influences the conversion rate and the selectivity towards the final decalin product. researchgate.net Precious metals like platinum (Pt) and palladium (Pd), often supported on materials like alumina (B75360) (Al2O3) or activated carbon, are highly effective catalysts. mdpi.comrsc.org For instance, a Pt/WO3-500 catalyst has demonstrated excellent performance, achieving full naphthalene conversion with 100% selectivity to decalin at a relatively low temperature of 70°C. researchgate.net The interaction between the platinum particles and the tungsten oxide support is crucial for this high activity. researchgate.net

Similarly, nickel-molybdenum (B8610338) (NiMo) catalysts are also employed. nih.gov The reaction kinetics show that the hydrogenation of naphthalene to tetralin is generally much faster than the subsequent conversion of tetralin to decalin. nih.gov However, with highly active catalysts like 5% Pd on Al2O3, the rate of tetralin hydrogenation can exceed that of naphthalene hydrogenation. nih.gov The process yields both cis- and trans-isomers of decalin, with the ratio being dependent on the catalyst and reaction conditions such as temperature and pressure. acs.org

Performance of Various Catalysts in Naphthalene Hydrogenation

| Catalyst | Temperature (°C) | Naphthalene Conversion (%) | Decalin Selectivity (%) | Reference |

|---|---|---|---|---|

| Pt/WO3-500 | 70 | 100 | 100 | researchgate.net |

| Pt/WO3-900 | 70 | 26.7 | 1.7 | researchgate.net |

| Pt/Hβ-75 | Not Specified | 96.7 | 76.7 (Yield) | researchgate.net |

Alkylation Mechanisms of Decalin and its Analogues

The introduction of an alkyl group, such as a propyl group, onto the decalin ring to form 1-propyl-decahydronaphthalene is a key transformation. This process hinges on the activation of a C-H bond on the saturated decalin structure.

The Friedel-Crafts reaction is a classic method for alkylating aromatic compounds. organic-chemistry.orgiitk.ac.in However, its principles can be extended to certain saturated cyclic hydrocarbons in what can be considered an aliphatic Friedel-Crafts reaction. acs.org In the absence of an aromatic π-system, the reaction cannot proceed via the typical electrophilic attack on the ring. Instead, the Lewis acid catalyst initiates the reaction by abstracting a hydride ion (H⁻) from the alkane, particularly from a tertiary carbon, to form a carbocation. acs.org This carbocation then acts as the electrophile for subsequent reactions. This pathway has been observed in the reaction of decalin with acetyl chloride and aluminum chloride. acs.org

The decalin structure contains two tertiary C-H bonds at the bridgehead positions (C-9 and C-10). These bonds are weaker and more reactive than the secondary C-H bonds elsewhere in the molecule. acs.org The alkylation of decalin is initiated by the activation of one of these tertiary C-H bonds. acs.org

In the presence of a strong Lewis acid or a suitable catalyst system, a hydride ion is abstracted from the tertiary carbon, leading to the formation of a stable tertiary carbocation. acs.orgacs.org This decalyl carbocation is the key reactive intermediate. Once formed, this electrophilic carbocation can be attacked by a nucleophile, such as an alkene (e.g., propene) or react with an alkyl halide in a subsequent step, to form the C-C bond, resulting in an alkylated decalin derivative. Research has shown that cis-decalin exhibits significantly higher reactivity in such alkylation reactions compared to trans-decalin. acs.org

Traditional Lewis acids like aluminum chloride (AlCl₃) are effective catalysts for these reactions. acs.orgcdnsciencepub.com AlCl₃ can act as a hydride abstractor, particularly from cis-decalin, to initiate the carbocation formation necessary for alkylation. acs.org

More recently, ionic liquids (ILs) have emerged as highly effective and reusable catalysts for decalin alkylation. acs.org Chloroaluminate ionic liquids, such as those prepared from aluminum chloride and an organic amine salt like triethylamine (B128534) hydrochloride (Et₃NHCl), have shown outstanding catalytic properties. acs.orgppor.az These acidic ionic liquids can activate the tertiary C-H bond in decalin to generate the required tertiary carbocation for reaction with an alkylating agent. acs.org The composition of the ionic liquid can be tuned to optimize catalytic performance.

Effect of Ionic Liquid Composition on Naphthalene Alkylation with cis-Decalin

| Ionic Liquid Catalyst | Naphthalene Conversion (%) | C20 Selectivity (%) | Reference |

|---|---|---|---|

| EtNH3Cl-AlCl3 | 62.5 | 80.9 | acs.org |

| Et2NH2Cl-AlCl3 | 65.1 | 84.2 | acs.org |

| Et3NHCl-AlCl3 | 70.2 | 85.1 | acs.org |

| Et3NHCl-FeCl3 | 15.4 | 65.4 | acs.org |

| Et3NHCl-ZnCl2 | 5.3 | 55.3 | acs.org |

Catalytic Reforming Processes Involving Alicyclic Hydrocarbons

Alicyclic hydrocarbons like decalin and its derivatives are important components in fuels and are subject to catalytic reforming processes to improve their properties, such as the cetane number for diesel fuels. These processes include isomerization and selective ring opening. Catalysts can promote the interconversion of cis- and trans-decalin. google.com

Selective ring opening (SRO) is a key reforming reaction where one of the rings in the decalin structure is opened to form alkyl-substituted cyclohexanes. conicet.gov.ar This conversion can improve the combustion properties of the fuel. This reaction is typically carried out over bifunctional catalysts containing both a metal component (for hydrogenation/dehydrogenation) and an acidic component (for isomerization/cracking). Platinum-iridium catalysts supported on alumina (Pt-Ir/Al2O3) have been studied for the SRO of decalin. The addition of iridium to the platinum catalyst can enhance the hydrogenolysis activity required for ring opening. conicet.gov.ar

Dehydrogenation of Decalin Derivatives for Hydrogen Release

Decalin and its derivatives are considered promising liquid organic hydrogen carriers (LOHCs) for the safe storage and transport of hydrogen. rsc.orgresearchgate.net The stored hydrogen can be released through a catalytic dehydrogenation reaction, which is essentially the reverse of the hydrogenation synthesis. The process typically involves the stepwise removal of hydrogen, converting the decalin derivative back to tetralin and finally to a naphthalene derivative, releasing up to 5 moles of H₂ gas. mdpi.comdoi.org

This reaction is highly endothermic and requires high temperatures (typically >250°C) and an efficient catalyst. mdpi.commdpi.com Platinum- and palladium-based catalysts supported on materials with high surface areas, such as activated carbon, are commonly used. rsc.orgresearchgate.net The kinetics of dehydrogenation are complex, and the desorption of the aromatic product (naphthalene) from the catalyst surface can be a rate-limiting step. rsc.org Studies have consistently shown that cis-decalin is more reactive and dehydrogenates at a faster rate than trans-decalin under the same conditions. mdpi.comnih.gov For example, on a 3% Pt/C catalyst at 320°C, the conversion of cis-decalin to naphthalene reached 97%, while the conversion of trans-decalin was only 66%. mdpi.com

Oxidative Functionalization of Saturated Hydrocarbons

The selective oxidation of C-H bonds in saturated hydrocarbons like this compound is a significant challenge in synthetic chemistry. The process involves the conversion of inert C-H bonds into more reactive functional groups, such as alcohols, ketones, or peroxides. This transformation typically requires a catalyst to overcome the high bond dissociation energies of C-H bonds and to control the selectivity of the reaction.

Research into the oxidation of related cycloalkanes provides a framework for understanding the potential functionalization of this compound. For instance, the oxidation of decalin can be achieved through various methods, including biocatalysis and transition metal catalysis. Aerobic biotransformation of decalin using Rhodococcus species has been shown to yield products like 2-decahydronaphthol and 2-decalone, indicating that microbial enzymes can hydroxylate the saturated ring system. nih.gov

Catalytic systems often employ transition metals and an oxidizing agent. For example, the catalytic oxidative desulfurization of dibenzothiophene (B1670422) in a decalin solvent has been demonstrated using molybdenum oxide (MoO₃) as a catalyst with cyclohexanone (B45756) peroxide as the oxidant. acs.org While the decalin in this case is a solvent, the conditions highlight a system capable of performing oxidation. Studies on the oxidation of cyclohexane (B81311), a simpler cycloalkane, often use catalysts like copper complexes with hydrogen peroxide to produce cyclohexanol (B46403) and cyclohexanone. mdpi.com The reactivity in such systems is often dictated by a free-radical mechanism where hydroxyl radicals attack C-H bonds. mdpi.com

In the case of this compound, there are multiple types of C-H bonds: primary (CH₃), secondary (CH₂ on the propyl chain and the decalin rings), and tertiary (CH at the ring junctions and on the propyl chain). The selectivity of the oxidation reaction would depend on the catalyst and reaction conditions. Generally, tertiary C-H bonds are more reactive towards radical abstraction than secondary, which are in turn more reactive than primary bonds. nih.gov Therefore, oxidation is likely to occur preferentially at the tertiary carbon on the propyl group or at the tertiary carbons at the ring fusion of the decalin structure. For instance, studies on the functionalization of substituted cyclohexanes have shown high selectivity for tertiary C-H sites. nih.gov

Advanced methods for C-H functionalization, such as those using organic photoredox catalysis, can also be applied. These systems can generate highly oxidizing radicals capable of abstracting hydrogen atoms from unactivated aliphatic C-H bonds. nih.gov For example, an acridinium (B8443388) photoredox catalyst can facilitate the azidation of tertiary C-H bonds in substrates like tert-butylcyclohexane (B1196954) with high selectivity. nih.gov Such a system could potentially functionalize the tertiary positions of this compound.

Table 1: Representative Catalytic Systems for Oxidation of Saturated Hydrocarbons

| Catalyst System | Substrate(s) | Oxidant | Major Products | Reference(s) |

|---|---|---|---|---|

| Molybdenum oxide (MoO₃) on resin | Dibenzothiophene in Decalin | Cyclohexanone peroxide | DBT sulfone | acs.org |

| Rhodococcus spp. | Decalin | Air (O₂) | 2-decahydronaphthol, 2-decalone | nih.gov |

| Copper(II) complexes | Cyclohexane | Hydrogen peroxide | Cyclohexanol, Cyclohexanone | mdpi.com |

| Acridinium photoredox catalyst | Cyclooctane, tert-butylcyclohexane | Sulfonyl azide | Alkyl azides | nih.gov |

Pyrolysis and Thermal Decomposition Pathways of Decalin Systems

Pyrolysis involves the thermal degradation of a compound in the absence of oxygen. The study of the pyrolysis of decalin and its alkylated derivatives is relevant for understanding the thermal stability of high-density fuels and for modeling the chemical processes in fuel-rich combustion and coking. hep.com.cnresearchgate.net

The thermal decomposition of decalin systems typically proceeds through a series of complex reactions involving C-C bond cleavage (cracking), dehydrogenation, and isomerization. hep.com.cn The specific pathways and products are highly dependent on temperature, pressure, and the molecular structure of the decalin derivative. hep.com.cncup.edu.cn

For this compound, the initial decomposition steps at high temperatures (typically >600°C) would likely involve the cleavage of the C-C bond between the propyl group and the decalin ring, or the cleavage of C-C bonds within the decalin ring structure itself. cup.edu.cnresearchgate.net Studies on 4,4,8,10-tetramethyl decalin show that initial pyrolysis involves both demethylation and ring-opening reactions. cup.edu.cn Similarly, the propyl group on this compound could be cleaved to form a propyl radical and a decahydronaphthyl radical.

The decalin ring system itself can undergo a cascade of reactions. Ring-opening via C-C bond scission is a primary decomposition route. cup.edu.cnresearchgate.net This leads to the formation of various smaller cyclic and acyclic hydrocarbons. For example, the pyrolysis of decalin produces significant amounts of light alkanes and alkenes (like ethylene), as well as products of ring contraction such as methylcyclohexenes. hep.com.cntandfonline.com

At higher temperatures or longer residence times, dehydrogenation reactions become more significant, leading to the formation of aromatic compounds. hep.com.cn Decalin pyrolysis can yield tetralin, which then further dehydrogenates to naphthalene. hep.com.cn The presence of the alkyl substituent can influence the product distribution. The pyrolysis of t-decalin is known to produce ethylene (B1197577) and BTX aromatics (benzene, toluene, xylene). researchgate.net Therefore, the pyrolysis of this compound would be expected to produce a complex mixture of products including propane, propene, ethylene, benzene, toluene, and naphthalene derivatives. hep.com.cn

The stereochemistry of the decalin ring (cis vs. trans isomers) also affects pyrolysis performance. Studies have shown that cis-decalin has a higher conversion rate and produces more gas and coke compared to trans-decalin under similar conditions, suggesting it is less thermally stable. hep.com.cnresearchgate.net This difference is attributed to the higher strain energy of the cis isomer. The specific stereochemistry of this compound would similarly influence its thermal decomposition rate and product distribution.

Table 2: Major Products from Pyrolysis of Decalin and its Derivatives

| Compound | Temperature Range (°C) | Major Products | Reference(s) |

|---|---|---|---|

| Decalin (cis and trans mixture) | 700–800 K (427-527°C) | Light alkanes/alkenes, methylhexahydroindane, indene, methylcyclohexenes | tandfonline.com |

| cis-Decalin | 600–725 | Cyclohexene, benzene, toluene, naphthalene, hydrogen | hep.com.cn |

| trans-Decalin | 600–725 | Lower yields of cracking products compared to cis-decalin | hep.com.cnresearchgate.net |

| 4,4,8,10-tetramethyl decalin | 2000-3000 K (1727-2727°C) (Simulation) | Methane, liquid hydrocarbons (C₆-C₁₃) | cup.edu.cn |

Computational Chemistry and Theoretical Modeling Studies of 1 Propyl Decahydronaphthalene

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions, including the identification of transition states and the determination of reaction energy barriers. While specific studies focusing exclusively on 1-propyl-decahydronaphthalene are not prevalent, the principles can be understood from research on related decalin derivatives. acs.orgnih.gov

The formation of the decalin ring system, for instance, can be achieved through annulation reactions. acs.orgnih.gov Theoretical calculations, guided by experimental results, have been used to elucidate the mechanisms of these reactions. acs.orgnih.gov For example, in the catalytic enantioselective construction of functionalized decalin derivatives, it was found that the first aldol (B89426) reaction step was reversible, while the second aldol step was rate-limiting and determined the stereochemistry. acs.orgnih.gov Identifying the transition state for this rate-limiting step is crucial for understanding the origin of enantioselectivity. acs.orgnih.gov

In the context of sulfa-Michael additions, which are relevant to various chemical and biological processes, Density Functional Theory (DFT) has been used to predict reactivity. nih.gov Studies have shown that the computed stability of reaction intermediates can be used to accurately predict the reactivity of Michael acceptors. nih.gov This approach can be computationally less demanding than directly calculating the transition state (TS) structures, which are often challenging to locate. nih.gov For a set of Michael acceptors, calculated activation energies (ΔG‡) ranged from 9.7 to 16.1 kcal/mol. nih.gov However, a direct correlation between the activation energy and experimental reaction rates was found to be less accurate than models based on the stability of the enolate intermediate formed after the initial bond formation. nih.gov This highlights that different computational strategies can be employed to predict chemical reactivity, with the choice depending on the specific system and desired accuracy.

Table 1: Comparison of Computational Approaches for Reactivity Prediction in Sulfa-Michael Additions

| Computational Method | Key Parameter | Correlation (r²) with log(kGSH) | Notes |

| Transition State (TS) Calculations | Gibbs Free Energy of Activation (ΔG‡) | 0.49 | Shows a poor correlation for this specific dataset. nih.gov |

| Intermediate Structure Analysis | Intermediate Energies (ΔG_HEI) | 0.76 (solvated model) | Provides better performance and is computationally less expensive than TS calculations. nih.gov |

Density Functional Theory (DFT) Applications in Adsorption and Dehydrogenation

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems, making it particularly suitable for investigating adsorption phenomena and catalytic reactions on metal surfaces. The dehydrogenation of decalin, the core structure of this compound, is a critical reaction for hydrogen storage technologies and has been extensively studied using DFT. researchgate.netrsc.org

DFT calculations have been performed to investigate the step-by-step dehydrogenation of both trans- and cis-decalin on platinum surfaces, such as the flat Pt(111) and the stepped Pt(211). researchgate.net These studies consider the important role of van der Waals (vdW) forces in the adsorption of large organic molecules on metal surfaces, employing vdW-inclusive methods for more accurate results. researchgate.net The dehydrogenation of decalin to tetralin and subsequently to naphthalene (B1677914) has been mechanistically investigated on both Pd and Pt catalysts. rsc.org Theoretical results demonstrate that the conversion of decalin to tetralin is energetically more favorable on a Pt catalyst, whereas the subsequent dehydrogenation of tetralin to naphthalene proceeds more readily on a Pd catalyst. rsc.org This difference in catalytic activity and selectivity is attributed to the distinct structural and chemical characteristics of the metals. rsc.org

Table 2: DFT Findings on Decalin Dehydrogenation

| Catalyst | Preferred Reaction Step | Energetic Favorability | Supporting Finding |

| Platinum (Pt) | Decalin → Tetralin | More favorable than on Pd | Supported by both DFT calculations and experimental results on Pt/C. rsc.org |

| Palladium (Pd) | Tetralin → Naphthalene | More favorable than on Pt | Supported by both DFT calculations and experimental results on Pd/C. rsc.org |

Molecular Dynamics Simulations (general for Diels-Alder)

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. While quantum mechanics describes the probabilities of different reaction outcomes, MD simulations provide a dynamic picture of how a reaction proceeds, including the motions and energy transfers that lead a system from reactants to products. The Diels-Alder reaction, a common method for synthesizing six-membered rings like those in decahydronaphthalene (B1670005), has been a subject of MD studies.

Reactive atomistic simulations of the Diels-Alder reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride (B1165640) have shown that molecular rotation is a crucial factor in driving the system toward the transition state. nih.gov In this specific case, rotational energy was found to contribute significantly (~65%) to overcoming the reaction barrier, with collisional energy playing a smaller role (~20%). nih.gov This highlights that simply providing enough translational energy (heat) may not be the most efficient way to promote the reaction; specific molecular motions are key. nih.gov

For a series of dehydro-Diels-Alder (DDA) reactions, DFT studies combined with MD simulations revealed that reactivity is controlled by distortion energy—the energy required to bend the reactants into the geometry of the transition state. nih.gov The concerted and stepwise mechanisms for these reactions can have similar energy barriers, making them competitive. nih.gov MD simulations showed that trajectories leading to the concerted product exhibit strong, coherent angle bending oscillations, whereas trajectories for the stepwise mechanism show more chaotic and less pronounced vibrations. nih.gov This demonstrates how MD simulations can uncover the specific dynamic conditions that favor one reaction pathway over another.

Conformational Energy Landscape Analysis

The three-dimensional structure of a molecule is not static. Due to the rotation around single bonds, a molecule like this compound can exist in various shapes, or conformations. A conformational energy landscape is a map that represents the potential energy of a molecule as a function of its geometry, with valleys corresponding to stable or metastable conformations (isomers) and mountains corresponding to the energy barriers between them.

The core of this compound is the decalin ring system, which can exist as two distinct stereoisomers: cis-decalin and trans-decalin. masterorganicchemistry.comlibretexts.org These isomers cannot interconvert without breaking chemical bonds. libretexts.org

trans-Decalin : In this isomer, the two cyclohexane (B81311) rings are fused via two equatorial-type bonds. libretexts.org This results in a relatively flat and rigid structure. masterorganicchemistry.com The rings are "locked" and cannot undergo the typical chair-flip seen in cyclohexane. masterorganicchemistry.comlibretexts.org trans-Decalin is generally more stable than the cis isomer. masterorganicchemistry.com

cis-Decalin : Here, the rings are joined through an axial-equatorial union, giving the molecule a bent or "tent-like" shape. masterorganicchemistry.comlibretexts.org cis-Decalin is more flexible than its trans counterpart, and both rings can flip simultaneously, allowing substituents to interconvert between axial and equatorial positions. libretexts.org

Investigating the conformational energy landscape provides a detailed understanding of these stable states and the pathways for transitioning between them (where possible). nih.gov For complex molecules, this landscape can have many "funnels" corresponding to different families of conformations. nih.gov By exploring this landscape using computational methods, researchers can identify the most stable structures, calculate the energy barriers for conformational changes, and understand how the molecule's flexibility is related to its properties. nih.gov For this compound, the conformational analysis would primarily focus on the flexibility of the cis-isomer and the fixed geometry of the more stable trans-isomer, as well as the possible rotations of the propyl group.

Table 3: Conformational Properties of Decalin Isomers

| Isomer | Ring Junction | Overall Shape | Conformational Flexibility | Relative Stability |

| cis-Decalin | Axial-Equatorial libretexts.org | Bent / Tent-like masterorganicchemistry.com | Flexible; undergoes ring-flips libretexts.org | Less stable masterorganicchemistry.com |

| trans-Decalin | Equatorial-Equatorial libretexts.org | Flat / Rigid masterorganicchemistry.com | Conformationally locked; no ring-flips masterorganicchemistry.comlibretexts.org | More stable masterorganicchemistry.com |

Advanced Spectroscopic Characterization of 1 Propyl Decahydronaphthalene and Saturated Bicyclic Hydrocarbons

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques, e.g., 1H, 13C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, including saturated bicyclic systems. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the carbon framework and the relative stereochemistry of substituents.

For decalin and its derivatives, ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons in the molecule. nih.gov The chemical shifts in these spectra are highly sensitive to the local electronic environment and the spatial arrangement of atoms. nih.gov For instance, the ¹H NMR spectrum of cis-decahydronaphthalene shows complex multiplets in the range of approximately 1.07-1.82 ppm. chemicalbook.com Similarly, the ¹³C NMR chemical shifts for trans- and cis-decalins have been extensively studied and calculated, showing good agreement between theoretical and experimental values. nih.gov

In the case of 1-propyl-decahydronaphthalene, the propyl group introduces additional signals in the NMR spectra. The terminal methyl group of the propyl chain would typically appear as a triplet, while the methylene (B1212753) groups would exhibit more complex splitting patterns due to coupling with neighboring protons. docbrown.info

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity. COSY identifies proton-proton coupling networks, allowing for the tracing of the carbon chain, while HSQC correlates directly bonded protons and carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for determining the stereochemistry of bicyclic compounds. columbia.edu The NOE effect is observed between protons that are close in space, typically within 4-5 Å, regardless of whether they are connected through bonds. columbia.edu For this compound, NOESY experiments can reveal the spatial proximity between the protons of the propyl group and the protons on the decalin ring system, helping to establish the orientation of the propyl substituent. The intensity of NOE cross-peaks is related to the inverse sixth power of the distance between the protons, providing quantitative distance information. columbia.edu For larger molecules, ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be a more suitable alternative to NOESY. columbia.edu

Table 1: Representative ¹H NMR Chemical Shift Ranges for Decalin Derivatives

| Proton Type | Approximate Chemical Shift (ppm) |

| Methylene protons (decalin ring) | 1.0 - 1.9 |

| Methine protons (bridgehead) | 1.2 - 2.0 |

| Propyl group (CH₃) | ~0.9 (triplet) |

| Propyl group (CH₂) | 1.2 - 1.6 (multiplet) |

Note: These are approximate ranges and can vary based on the specific isomer and solvent.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Decalin Derivatives

| Carbon Type | Approximate Chemical Shift (ppm) |

| Methylene carbons (decalin ring) | 20 - 40 |

| Methine carbons (bridgehead) | 30 - 50 |

| Propyl group (CH₃) | ~14 |

| Propyl group (CH₂) | 20 - 40 |

Note: These are approximate ranges and can vary based on the specific isomer and solvent.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common approach. rsc.org

In GC-MS, the sample is first separated based on its boiling point and polarity by the gas chromatograph, and then introduced into the mass spectrometer. The mass spectrum of decahydronaphthalene (B1670005) (C₁₀H₁₈) shows a molecular ion peak at m/z 138. nih.gov The fragmentation pattern is characterized by the loss of alkyl fragments. For this compound (C₁₃H₂₄), the molecular ion peak would be expected at m/z 180. molport.com

The fragmentation of the decalin ring system typically involves the loss of ethylene (B1197577) (C₂H₄, 28 Da) or larger alkyl fragments. A characteristic fragment ion for decalin derivatives is often observed at m/z 137, corresponding to the decalin cation. rsc.org The fragmentation pattern of this compound would be expected to show a significant peak corresponding to the loss of a propyl radical (C₃H₇, 43 Da), resulting in a fragment at m/z 137. The relative abundance of different fragment ions can help to distinguish between isomers.

Comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC/TOFMS) has been used to identify various alkyl decalin isomers in complex mixtures like crude oil. rsc.org This technique provides enhanced separation and resolution, allowing for the differentiation of closely related isomers.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 151 | [M - C₂H₅]⁺ |

| 137 | [M - C₃H₇]⁺ |

| 96 | Decalin ring fragment |

| 82 | Decalin ring fragment |

| 67 | Decalin ring fragment |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub It is a powerful method for determining the absolute configuration of chiral compounds. encyclopedia.pub

While trans-decalin is achiral, cis-decalin is chiral and exists as a pair of enantiomers. researchgate.net The introduction of a substituent, such as a propyl group, on the decalin ring can also create chiral centers. Therefore, this compound can exist as multiple stereoisomers, many of which will be chiral and thus ECD active.

The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. encyclopedia.pub The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the chiral centers. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be unambiguously assigned. beilstein-journals.orgresearchgate.net

The calculation of ECD spectra is typically performed using time-dependent density functional theory (TD-DFT). nih.gov The process involves first determining the stable conformations of the molecule and then calculating the ECD spectrum for each conformer. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. encyclopedia.pub This approach has been successfully applied to determine the absolute configuration of various complex natural products containing bicyclic ring systems. beilstein-journals.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral molecules. nih.gov

For a compound like this compound to be analyzed by X-ray crystallography, it must first be obtained as a single crystal of suitable quality. This can be a significant challenge for oils and low-melting solids.

The crystal structure of trans-decahydronaphthalene has been determined from X-ray powder diffraction data. researchgate.net The molecule was found to be located on an inversion center with both six-membered rings in a chair conformation. researchgate.net

If a single crystal of a specific isomer of this compound could be grown, X-ray diffraction analysis would provide an unambiguous determination of its complete three-dimensional structure, including the conformation of the decalin rings and the orientation and conformation of the propyl substituent. This would also definitively establish the relative and absolute stereochemistry of all chiral centers in the molecule.

Table 5: Summary of Spectroscopic Techniques and Their Applications to this compound

| Technique | Information Provided |

| ¹H and ¹³C NMR | Number and types of protons and carbons, connectivity (with 2D NMR) |

| NOESY/ROESY | Through-space proton-proton proximities, stereochemistry |

| GC-MS | Molecular weight, elemental formula, fragmentation patterns |

| IR Spectroscopy | Presence of functional groups (C-H bonds) |

| UV-Vis Spectroscopy | Generally not applicable for saturated hydrocarbons |

| ECD Spectroscopy | Absolute configuration of chiral isomers |

| X-ray Crystallography | Precise 3D structure in the solid state, absolute configuration |

Applications and Industrial Relevance of Alkylated Decalins

Utility as Components in High-Performance Fuels and Fuel Additives

Alkylated decalins are notable for their high density and high volumetric net heat of combustion, making them attractive as advanced fuel components, particularly for air-breathing missiles and other specialized applications. The parent compound, decahydronaphthalene (B1670005) (decalin), is recognized for its use in motor fuel and as a fuel additive. nih.govchemicalbook.com The addition of alkyl groups, such as a propyl group, can further modify properties like viscosity, cetane number, and thermal stability, tailoring the fuel for specific performance requirements.

Research into high-density fuels has explored various cyclic and polycyclic alkanes. While specific data on 1-propyl-decahydronaphthalene is limited, the principles governing the use of alkylated decalins are well-established. The compact structure of the decalin core contributes to a high energy density, while the alkyl substituent influences the compound's combustion characteristics and physical state at different temperatures. Trans-isomers of decalin are noted to have stronger thermal stability than long-chain alkanes, a crucial property for aviation kerosene (B1165875) additives. schultzchem.com The presence of alkylated decalin isomers has been identified in petroleum samples, indicating their natural occurrence and stability, which are relevant factors for fuel composition. rsc.org

| Fuel-Related Properties of Decalin (Parent Compound) | |

| Property | Value |

| Flash Point | 58 °C (closed cup) nih.gov |

| Autoignition Temperature | 250 °C noaa.gov |

| Lower Explosive Limit | 0.7% noaa.gov |

| Upper Explosive Limit | 5.4% noaa.gov |

| Application | Solvent, motor fuel, fuel additive nih.gov |

Synthesis of Novel Base Oils and Lubricants

The properties that make alkylated decalins suitable for fuels also render them excellent candidates for synthetic lubricants and base oils. Lubricants require high thermal stability, a low pour point, and an appropriate viscosity index. Decalin itself is used as a lubricant additive. nih.gov Alkylation of the decalin ring system allows for the fine-tuning of these properties.

The synthesis of lubricants often involves the oligomerization or alkylation of smaller molecules to achieve a desired molecular weight and structure. The introduction of a propyl group to the decalin skeleton, creating this compound, contributes to a higher molecular weight and can influence the viscosity and low-temperature flow characteristics of the resulting oil. The saturated bicyclic structure provides excellent thermal and oxidative stability, which is critical for lubricants operating under extreme conditions. The manufacturing of such specialty chemicals often involves the hydrogenation of naphthalene (B1677914) followed by alkylation, processes that allow for controlled synthesis of molecules like this compound for high-performance applications.

Integration into Advanced Materials Science and Engineering

In the realm of materials science, alkylated decalins serve as important solvents and plasticizers. Decalin is used as a solvent for various polymers, including polyethylene (B3416737), and is particularly useful in the production of high-performance fibers like ultra-high-molecular-weight polyethylene (UHMWPE). schultzchem.com Its ability to dissolve polymers at elevated temperatures is a key factor in certain manufacturing processes.

The presence of an alkyl group, as in this compound, can modify the solvent properties, potentially enhancing solubility for specific polymers or altering processing temperatures. Furthermore, these compounds can be integrated into polymer matrices to act as plasticizers, improving flexibility and durability. The thermal stability of the decalin core is also advantageous in the synthesis and processing of heat-resistant polymers. For instance, polypropylene, a widely used thermoplastic, can be dissolved in decalin at elevated temperatures. wikipedia.org The specific interactions between an alkylated decalin and a polymer would depend on the length and nature of the alkyl chain.

Role as Precursors for Complex Organic Molecule Synthesis

Alkylated decalins are valuable starting materials for the synthesis of more complex organic molecules. The decalin ring system is a common structural motif in many natural products, particularly steroids and terpenes. wikipedia.org The functionalization of this compound can open pathways to a variety of derivatives.

For example, oxidation of the decalin ring can introduce hydroxyl or carbonyl groups, creating intermediates for further elaboration. The tertiary carbon atoms at the bridgehead positions of the decalin core are potential sites for selective chemical modification. The propyl group can also be functionalized or can sterically direct reactions on the decalin rings. The synthesis of complex molecules often relies on building blocks with specific stereochemistry, and the cis and trans isomers of this compound could serve as distinct precursors. wikipedia.org Research has shown that decalin can be a precursor to sebacic acid through an oxidation and rearrangement process. wikipedia.org Similarly, this compound could be a precursor for substituted long-chain dicarboxylic acids or other specialty chemicals. The synthesis of various alkyl decalin isomers has been performed for their identification in petroleum, demonstrating the feasibility of creating these specific structures for further synthetic use. rsc.org

Environmental Fate and Biotransformation of Decahydronaphthalene Analogues

Aerobic Biotransformation Pathways and Kinetics by Microorganisms (e.g., Rhodococcus spp.)

The aerobic biotransformation of decahydronaphthalene (B1670005) and its analogues is a key process in their environmental degradation. Microorganisms, particularly bacteria of the genus Rhodococcus, have demonstrated the ability to metabolize these compounds.

Research has shown that mixed bacterial cultures can aerobically transform decahydronaphthalene. nih.gov The presence of a readily degraded n-alkane, such as decane, can enhance this conversion process. nih.gov Four isolates of Rhodococcus spp. have been identified as being active against decahydronaphthalene in the presence of n-decane. nih.gov However, their ability to use decahydronaphthalene as a sole carbon source for sustained growth could not be maintained, suggesting a co-metabolic oxidation process. nih.gov

In these co-metabolic conditions, with decane vapors as the primary carbon source, one isolate was observed to oxidize decahydronaphthalene. nih.gov The identified oxidized products of this biotransformation were 2-decahydronaphthol and 2-decalone. nih.gov This suggests that the biotransformation is initiated by enzymes that are also active toward n-alkanes. nih.gov While there was some evidence of ring-opening, the specific products were not definitively identified. nih.gov

Another study isolated a bacterial community composed of two Pseudomonas strains that could degrade both cis- and trans-decalin (decahydronaphthalene) in the presence of n-decane. nih.gov Neither the community as a whole nor the individual strains could grow on decalin alone, further supporting the concept of co-metabolism. nih.gov

The following table summarizes the key findings on the aerobic biotransformation of decahydronaphthalene.

| Microorganism(s) | Substrate | Co-substrate | Biotransformation Products | Key Findings |

| Rhodococcus spp. (four isolates) | Decahydronaphthalene (Decalin) | n-Decane | 2-decahydronaphthol, 2-decalone | Transformation is enhanced by a co-substrate; microorganisms could not use decalin as a sole carbon source. nih.gov |

| Pseudomonas strains (D1 and D2) | cis- and trans-Decahydronaphthalene | n-Decane | Not specified | The bacterial community required a co-substrate for the degradation of decalin. nih.gov |

Transformation during Thermochemical Processing (e.g., Sewage Sludge Pyrolysis)

Thermochemical processing, such as pyrolysis, is a waste management strategy that can lead to the transformation of organic compounds present in materials like sewage sludge. psecommunity.orgmdpi.com Studies have investigated the influence of process temperature on the transformation of polyaromatic hydrocarbons (PAHs) and other volatile organic compounds (VOCs) during the pyrolysis of sewage sludge. psecommunity.orgmdpi.com

During the thermochemical treatment of sewage sludge at temperatures ranging from 200–600°C, a variety of VOCs are emitted. psecommunity.orgmdpi.com Among the most common VOCs emitted from thermally processed sewage sludge is decalin (decahydronaphthalene). psecommunity.orgmdpi.com Research has indicated that naphthalene (B1677914) present in the sewage sludge can be converted to decalin and its derivatives during this process. psecommunity.orgmdpi.com

The transformation of organic matter and the formation of biochar occur in stages dependent on the temperature. psecommunity.org The initial stage at lower temperatures (< ~320°C) involves water evaporation and bond breakage. psecommunity.org As the temperature increases into the pyrolytic range (~350°C–~500°C), depolymerization, fragmentation, and secondary reactions occur. psecommunity.org The formation of PAHs happens through processes like dealkylation, dehydrogenation, cyclization, and aromatization. psecommunity.org

The table below details the transformation of naphthalene to decalin during the thermochemical processing of sewage sludge.

| Feedstock | Thermochemical Process | Temperature Range | Key Transformation | Common VOCs Emitted |

| Sewage Sludge | Torrefaction/Pyrolysis | 200–600°C | Naphthalene to decalin and its derivatives psecommunity.orgmdpi.com | Acetone, 2-methylfuran, 2-butanone, 3-methylbutanal, benzene, decalin, and acetic acid psecommunity.orgmdpi.com |

Environmental Persistence and Degradation Mechanisms of Alicyclic Hydrocarbons

The environmental persistence of alicyclic hydrocarbons like decahydronaphthalene is influenced by several factors, including their physical and chemical properties, as well as their susceptibility to biodegradation.

Decahydronaphthalene is a natural component of petroleum naphtha and its production and use in various products can lead to its release into the environment. nih.gov If released into the air, its vapor pressure suggests it will exist primarily as a vapor. nih.gov In the atmosphere, it is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 19 hours. nih.gov

When released into soil, decahydronaphthalene is expected to have slight to no mobility. nih.gov Volatilization from moist soil surfaces is anticipated to be a significant fate process. nih.gov However, studies using sediment and mud samples from various marine environments showed no degradation of decahydronaphthalene, indicating that biodegradation may not be a major fate process in all soil and sediment types. nih.govtaylorfrancis.com

In water, decahydronaphthalene is expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is also expected to be an important fate process. nih.gov While it was not degraded in marine water, it was found to be degraded in water from a stagnant pond that had been acclimated to oil, suggesting that biodegradation can be an important fate process in acclimated aquatic environments. nih.gov

The persistence of organic compounds is determined by the rates of various removal processes, including biodegradation, hydrolysis, atmospheric oxidation, and photolysis. researchgate.net For many persistent organic pollutants, biodegradation is a key degradation pathway. researchgate.net

The following table summarizes the environmental fate of decahydronaphthalene in different environmental compartments.

| Environmental Compartment | Expected Fate and Degradation Mechanisms |

| Air | Exists primarily as a vapor; degraded by reaction with hydroxyl radicals (estimated half-life of 19 hours). nih.gov |

| Soil | Slight to no mobility; volatilization from moist surfaces is a key fate process; biodegradation may be limited in some soil types. nih.gov |

| Water | Adsorbs to suspended solids and sediment; volatilization from the surface is a significant fate process; biodegradation may occur in acclimated environments. nih.gov |

Conclusions and Future Research Directions

Unexplored Synthetic Challenges and Methodological Advancements

The synthesis of 1-propyl-decahydronaphthalene can be approached through several general strategies for forming the decalin framework and introducing the alkyl substituent.

One of the primary methods for generating the decalin core is the catalytic hydrogenation of naphthalene (B1677914) or its derivatives . The complete saturation of 1-propylnaphthalene (B1617972) over a suitable catalyst, such as platinum or nickel, would yield this compound. masterorganicchemistry.comgoogle.com The choice of catalyst and reaction conditions can influence the stereochemical outcome, i.e., the ratio of cis to trans isomers. For instance, hydrogenation of naphthalene often yields a mixture of cis- and trans-decalin. masterorganicchemistry.com

Another significant synthetic route is the alkylation of decalin . Friedel-Crafts alkylation or acylation followed by reduction are common methods for attaching alkyl chains to hydrocarbon frameworks. acs.org For example, the acylation of decalin with propanoyl chloride, followed by a Wolff-Kishner or Clemmensen reduction, would theoretically yield this compound. A recent study demonstrated the successful alkylation of naphthalene with decalin using an ionic liquid catalyst, highlighting the feasibility of such C-H activation and alkylation strategies on the decalin ring. researchgate.net

A significant challenge in the synthesis of this compound is the control of regioselectivity and stereoselectivity. The decalin ring system presents multiple positions for substitution, and the formation of a specific desired isomer of this compound in high yield can be difficult. Advanced synthetic methodologies, such as directed C-H activation, could offer more precise control over the position of alkylation.

Moreover, the synthesis of specific stereoisomers of this compound remains a formidable challenge. The development of stereoselective catalytic systems for the hydrogenation of substituted naphthalenes or for the direct stereoselective functionalization of the decalin ring is an area ripe for exploration.

Advanced Spectroscopic and Computational Approaches for Structure-Reactivity Correlations

The unambiguous characterization of the different isomers of this compound relies heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of alkyl-substituted decalins typically shows characteristic fragmentation patterns. Research on a series of 1-alkyl decalins has shown that a key fragment ion appears at a mass-to-charge ratio (m/z) of 137. researchgate.net This fragment likely corresponds to the loss of the alkyl chain, leaving a stable decalinyl cation. The mass spectrum of this compound would be expected to exhibit a molecular ion peak at m/z 180 and a significant peak at m/z 137, along with other fragments corresponding to the propyl group and the decalin framework. The NIST database contains mass spectra for the precursor 1-propylnaphthalene, which can serve as a reference for the unhydrogenated structure. nist.gov